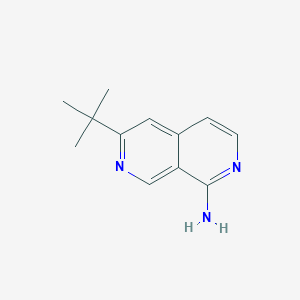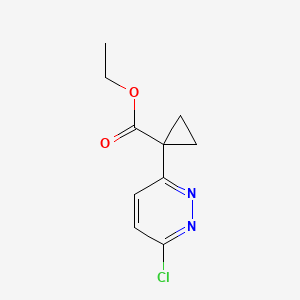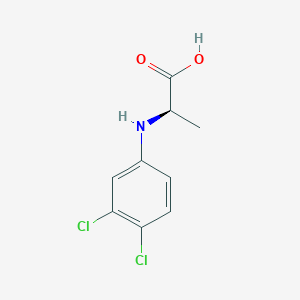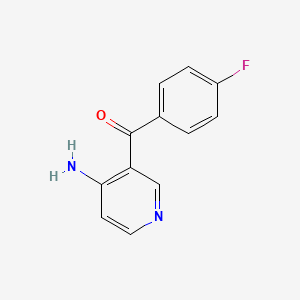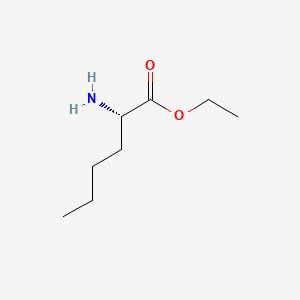
L-Norleucine, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Norleucine, ethyl ester is a derivative of L-norleucine, an amino acid with the chemical formula C6H13NO2. This compound is an ester formed by the reaction of L-norleucine with ethanol. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Norleucine, ethyl ester can be synthesized through the esterification of L-norleucine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
L-norleucine+ethanolacid catalystL-norleucine ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
L-Norleucine, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to L-norleucine and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: L-norleucine and ethanol.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
L-Norleucine, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of L-Norleucine, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins or metabolized to produce various bioactive compounds. The ester group can be hydrolyzed to release L-norleucine, which then participates in metabolic pathways such as the synthesis of other amino acids and proteins.
Comparison with Similar Compounds
L-Norleucine, ethyl ester can be compared with other similar compounds, such as:
L-norvaline ethyl ester: Another amino acid ester with similar chemical properties but different biological activities.
L-leucine ethyl ester: An ester of L-leucine, which has distinct metabolic and physiological roles.
L-isoleucine ethyl ester: An ester of L-isoleucine, used in similar research applications but with unique properties.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2S)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
NOLURLQNLRYBJS-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCC)N |
Canonical SMILES |
CCCCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]-](/img/structure/B8621058.png)
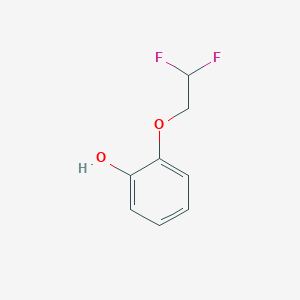


![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)
